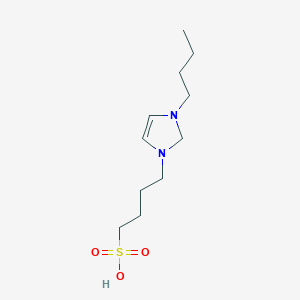
1-Boc-3-allylpiperidine-3-carboxylic Acid
Übersicht
Beschreibung
“1-Boc-3-allylpiperidine-3-carboxylic Acid”, also known as Boc-Allyl-Apa-OH, is a type of piperidine derivative. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “1-Boc-3-allylpiperidine-3-carboxylic Acid” is C14H23NO4 . Its InChI code is 1S/C14H23NO4/c1-5-7-14 (11 (16)17)8-6-9-15 (10-14)12 (18)19-13 (2,3)4/h5H,1,6-10H2,2-4H3, (H,16,17) .
Physical And Chemical Properties Analysis
The “1-Boc-3-allylpiperidine-3-carboxylic Acid” is a solid substance . It has a molecular weight of 269.34 . It should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Continuous Flow Carboxylation
In the realm of organic synthesis, particularly in medicinal chemistry, the carboxylation of N-Boc-4,4-difluoropiperidine showcases the utility of continuous flow processes. This method, characterized by the N-Boc-directed α-deprotonation using s-BuLi in THF followed by CO2 gas trapping, emphasizes the scalability and safety of synthesizing carboxylic acid derivatives. Such advancements support extensive medicinal chemistry research by providing a reliable supply of crucial intermediates (Kestemont et al., 2021).
Unnatural Amino Acid Incorporation
The integration of unnatural organometallic amino acids into peptides signifies another facet of research applications. For instance, the incorporation of 1′-aminoferrocene-1-carboxylic acid into oligopeptides through solid-phase methods demonstrates the potential of combining Boc-protected amino acids with unconventional building blocks. This approach leads to novel peptides with unique properties, potentially useful in various biochemical applications (Barišić et al., 2006).
Triazole-based Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveals an avenue for creating triazole-based scaffolds, pivotal in peptidomimetics and biologically active compound development. The ruthenium-catalyzed cycloaddition process provides a protected version of triazole amino acids, facilitating the construction of complex molecules with significant biological relevance (Ferrini et al., 2015).
Curtius Rearrangement for Ureas
The one-step Curtius rearrangement, leading to Boc-protected 1-(3-oxocycloalkyl) ureas, exemplifies a methodological advancement in synthesizing key intermediates for receptor agonists. This process highlights the versatility of Boc-protected intermediates in accessing structurally complex molecules essential for drug discovery (Sun et al., 2014).
Catalytic Allylation
The use of phosphotungstic acid in the catalytic allylation of isatins and N-tert-butyloxycarbonylamido sulfones underlines the importance of Boc-protected intermediates in synthesizing multifunctional compounds. This method provides an efficient route to allylation products, serving as valuable intermediates for further chemical transformations and potential drug development (Ghosh et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILKJJKWZCJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662894, DTXSID401163403 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959236-11-4, 159526-21-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)





